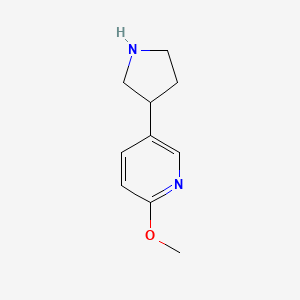

2-Methoxy-5-(pyrrolidin-3-YL)pyridine

Description

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-methoxy-5-pyrrolidin-3-ylpyridine |

InChI |

InChI=1S/C10H14N2O/c1-13-10-3-2-8(7-12-10)9-4-5-11-6-9/h2-3,7,9,11H,4-6H2,1H3 |

InChI Key |

HPLWSZAHTLRPGO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)C2CCNC2 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules:

2-Methoxy-5-(pyrrolidin-3-YL)pyridine is utilized as a building block in organic synthesis. Its pyridine ring and methoxy group contribute to its reactivity, allowing for various substitution reactions that can lead to the formation of more complex structures. This makes it valuable in the development of new compounds in medicinal chemistry and materials science.

2. Green Chemistry:

Recent advancements have highlighted environmentally friendly methods for synthesizing derivatives of this compound. For instance, innovative approaches have been developed that reduce waste and enhance yield during the synthesis process, making it suitable for industrial applications .

Biological Applications

1. Interaction with Biological Targets:

Research indicates that this compound interacts with various enzymes and receptors, suggesting potential biological activity. Studies have shown that compounds with similar structures can modulate neuronal nicotinic receptors, which are implicated in several neurological disorders .

2. Therapeutic Potential:

Ongoing research aims to explore its therapeutic applications, particularly in treating central nervous system disorders. The compound may function as an agonist for specific nicotinic receptor subtypes, which could lead to advancements in treatments for conditions like pain and inflammation .

Case Studies

Comparison with Similar Compounds

2-Methoxy-5-(p-tolyl)pyridine

- Structure : Features a p-tolyl (methyl-substituted phenyl) group at position 5 instead of pyrrolidin-3-yl.

- Synthesis : Prepared via Pd-catalyzed cross-coupling of 4-chlorotoluene and 6-methoxy-3-pyridinylboronic acid with 97% yield using [(IPr)Pd(µ-Cl)Cl]₂ .

- Reactivity: Aryl groups enable π-π stacking interactions, whereas pyrrolidine supports hydrogen bonding. Yield: Higher efficiency (97% vs. variable yields for amine-containing analogs) due to favorable cross-coupling conditions .

2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine Hydrochloride

- Structure : Contains a piperidinylmethoxy group (six-membered amine) and a trifluoromethyl group at position 4.

- Key Differences :

- Electron Effects : The CF₃ group is strongly electron-withdrawing, altering electronic distribution and metabolic stability.

- Solubility : Hydrochloride salt improves aqueous solubility, critical for bioavailability .

- Synthetic Complexity : Introduction of CF₃ may require specialized reagents (e.g., trifluoromethylation agents).

2-Methoxy-5-(3-(pyridin-2-yl)propyl)pyridine (3ap)

5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol

- Structure : Combines a chloro-methoxyphenyl group at position 5 and a hydroxyl group at position 3.

- Key Differences :

2-Methoxy-5-(2,2,2-trichloroethyl)pyridine (S33.1)

- Structure : Features a trichloroethyl group at position 5.

- Synthesis : Utilizes copper(II) chloride and dichloroethene, diverging from cross-coupling methods .

- Toxicity: Halogenated groups may raise safety concerns, requiring rigorous handling protocols .

Physicochemical and Pharmacological Implications

Pharmacological Potential:

- Pyrrolidine analogs : Likely CNS activity due to amine-mediated blood-brain barrier penetration.

- Aryl/CF₃ analogs : Suited for enzyme inhibition (e.g., kinases) via hydrophobic/electronic interactions.

- Chloro-phenyl analogs: Potential antimicrobial or anticancer applications due to halogen-mediated electrophilicity .

Preparation Methods

Nitration and Chlorination of Pyridine Derivatives

A foundational step in synthesizing substituted pyridines involves nitration to introduce reactive sites. For example, 2-amino-5-nitropyridine is synthesized via nitration of 2-aminopyridine using a mixed acid (H₂SO₄/HNO₃) in dichloromethane at 58–63°C. This intermediate is subsequently hydrolyzed to 2-hydroxy-5-nitropyridine , followed by chlorination with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 2-chloro-5-nitropyridine .

Critical parameters :

Methoxylation via Nucleophilic Substitution

Chloropyridines undergo methoxylation by reacting with sodium methoxide (NaOMe) in methanol under reflux. For instance, 2-chloro-5-nitropyridine converts to 2-methoxy-5-nitropyridine with NaOMe at 65°C, achieving yields up to 96.5%. This step replaces the chloride with a methoxy group, leveraging the pyridine ring’s electron-deficient nature to facilitate nucleophilic aromatic substitution.

Optimization insights :

Introduction of the Pyrrolidinyl Group

The pyrrolidine moiety is introduced via two primary strategies:

Reductive Amination

Nitro groups in 2-methoxy-5-nitropyridine are reduced to amines using hydrogen gas and 10% palladium on carbon (Pd/C) at 60–65°C. The resulting 2-methoxy-5-aminopyridine undergoes reductive amination with ketones (e.g., cyclopentanone) to form the pyrrolidine ring. This one-pot method avoids isolating intermediates, improving atom economy.

Catalytic efficiency :

Cross-Coupling Reactions

Palladium-catalyzed couplings, such as Suzuki-Miyaura or Buchwald-Hartwig, attach pre-formed pyrrolidine derivatives to the pyridine core. For example, 5-bromo-2-methoxypyridine reacts with pyrrolidin-3-ylboronic acid under Pd(PPh₃)₄ catalysis to form the target compound.

Advantages :

-

Functional group tolerance : Boronic esters withstand diverse reaction conditions.

-

Stereocontrol : Chiral ligands enable enantioselective synthesis.

Comparative Analysis of Synthetic Methods

Key observations :

-

Reductive amination offers superior sustainability due to recyclable Pd/C.

-

Cross-coupling provides stereochemical precision but at higher costs.

Purification and Characterization

Post-synthesis, liquid-liquid extraction (e.g., dichloromethane/water) isolates the product, followed by distillation to remove solvents. High-performance liquid chromatography (HPLC) confirms purity (>98%), while nuclear magnetic resonance (NMR) validates structural integrity.

Notable challenges :

-

Pyrrolidine hygroscopicity : Requires anhydrous conditions during handling.

-

By-product formation : Unreacted amines necessitate careful washing.

Industrial and Environmental Considerations

The patent CN105523995A emphasizes a green workflow by:

-

Replacing sulfuric acid with dichloromethane in nitration, cutting acid waste by 40%.

-

Recycling Pd/C across batches, reducing heavy metal discharge.

-

Using sodium methoxide over hazardous methylating agents.

Scalability is enhanced by continuous-flow reactors, which minimize thermal degradation during exothermic steps.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methoxy-5-(pyrrolidin-3-yl)pyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using boronic ester intermediates (e.g., 5-bromo-2-methoxypyridine) with pyrrolidine derivatives. Yields up to 96% are achievable using optimized conditions, such as silica gel chromatography (eluting with 8:2 CHCl₃:EtOAc) and additives like Et₃N to suppress side reactions . In-situ bromination strategies, as described in cross-electrophile coupling protocols, yield ~52% under visible-light-mediated, catalyst-free conditions, highlighting the impact of solvent polarity (e.g., hexanes:EtOAc ratios) and purification methods .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer : ¹H and ¹³C NMR are critical for confirming structure. The methoxy group typically resonates at δ ~3.8–4.0 ppm, while pyrrolidine protons appear as multiplet signals at δ ~1.5–3.0 ppm. Aromatic pyridine protons are observed at δ ~6.5–8.5 ppm. Elemental analysis and high-resolution mass spectrometry (HRMS) should align with the molecular formula C₁₁H₁₆N₂O (M.W. 192.26). Comparative analysis with literature data for analogous compounds (e.g., 2-Methoxy-5-(piperidin-1-ylmethyl)pyridine) is recommended .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselectivity during the functionalization of the pyridine ring in this compound?

- Methodological Answer : The methoxy group at the 2-position directs electrophilic substitution to the 3- and 5-positions via resonance effects. To target specific sites, researchers can employ protecting groups (e.g., boronic esters at the 5-position) or utilize steric hindrance from the pyrrolidine moiety. For example, 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine intermediates enable selective cross-coupling reactions . Computational modeling (DFT) can predict regiochemical outcomes .

Q. What strategies are employed to control diastereoselectivity in the synthesis of pyrrolidine-containing pyridine derivatives like this compound?

- Methodological Answer : Diastereoselectivity is achieved through chiral auxiliaries or catalyst-controlled reactions. For example, methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates are synthesized with >90% diastereomeric excess (d.e.) using stereoselective cyclization under acidic conditions. Reaction temperature (-20°C to 25°C) and solvent polarity (e.g., CH₂Cl₂ vs. THF) significantly influence stereochemical outcomes .

Q. How do solvent polarity and additive selection impact the efficiency of cross-coupling reactions involving this compound precursors?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, EtOAc) enhance reaction rates by stabilizing charged intermediates. Additives like Et₃N (1% v/v) reduce dehalogenation side reactions in Suzuki-Miyaura couplings, improving yields from ~70% to 96% . Conversely, non-polar solvents (hexanes) favor catalyst-free spiro-epoxidation under visible light, albeit with moderate yields (~70%) .

Q. In cases of contradictory data regarding reaction yields for similar synthetic procedures, what analytical approaches can validate the purity and identity of this compound?

- Methodological Answer : Discrepancies in yields (e.g., 52% vs. 96%) often arise from trace impurities or unoptimized chromatography. Researchers should employ orthogonal techniques:

- HPLC/GC-MS : To detect low-level impurities (<0.5%).

- DSC/TGA : Assess thermal stability and confirm melting points (lit. range: 29–31°C) .

- Reproducibility checks : Replicate reactions under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference .

Q. What are the implications of the pyrrolidine ring's stereochemistry on the biological or physicochemical properties of this compound, and how can this be systematically studied?

- Methodological Answer : The pyrrolidine ring's stereochemistry affects binding affinity in drug-target interactions (e.g., enzyme inhibition). To study this:

- Synthesize diastereomers via chiral resolution (e.g., using (R)- or (S)-BINOL catalysts) .

- Compare logP, solubility, and pKa values experimentally.

- Use molecular docking simulations to predict stereospecific interactions with biological targets .

Data Contradiction Analysis

- Example : reports a 96% yield for 2-Methoxy-5-(piperidin-1-ylmethyl)pyridine using Et₃N, while documents a 52% yield for a structurally similar compound. This discrepancy may arise from differences in steric bulk (piperidine vs. pyrrolidine) or bromine vs. trifluoromethyl substituent reactivity. Researchers should optimize ligand-metal ratios (e.g., Pd(PPh₃)₄) and pre-activate boronic acids to improve consistency .

Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.